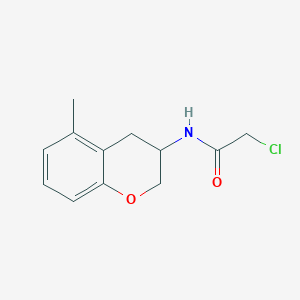

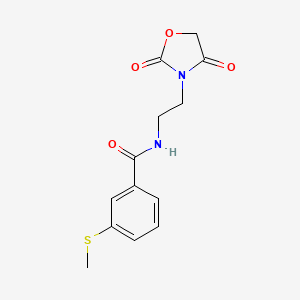

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by a group of researchers at the University of California, San Francisco in 2008. Since then, EHT 1864 has been extensively studied for its potential applications in various fields of research, including cancer biology, neuroscience, and cardiovascular disease.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties : N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, a related class of compounds, have been investigated for their antiallergic properties. One compound in this class demonstrated significant preventive effects on systemic anaphylaxis in guinea pigs without causing a significant increase in sleeping time induced by hexobarbital in mice, making it a potential novel antiallergic agent (Shigenaga et al., 1993).

Corrosion Inhibition : Thiazole derivatives, including compounds similar to 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide, have been studied for their role in inhibiting corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have been used to evaluate the inhibition performance of these compounds, showing good agreement with experimental results (Kaya et al., 2016).

Antimicrobial Activities : Research on thiazoles and their derivatives, such as the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, has led to the synthesis of products with potential antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).

Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Some compounds in this class have shown high-affinity inhibition of this enzyme, suggesting their potential in investigating the role of the kynurenine pathway in neurological disorders (Röver et al., 1997).

Cancer Treatment in Photodynamic Therapy : Zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which include thiazole structures, have been synthesized and characterized for their use in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for cancer treatment (Pişkin et al., 2020).

Anti-Breast Cancer Agents : Thiazolyl(hydrazonoethyl)thiazoles have been synthesized and evaluated for their antitumor activities against MCF-7 tumor cells. Some compounds showed promising activities, suggesting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Eigenschaften

IUPAC Name |

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-2-11-3-5-12(6-4-11)18-8-10-20(16,17)15-13-14-7-9-19-13/h3-7,9H,2,8,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKMBSNRAQDMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612354.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612357.png)

![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)

![9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2612362.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)

![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)

![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)

amine](/img/structure/B2612373.png)